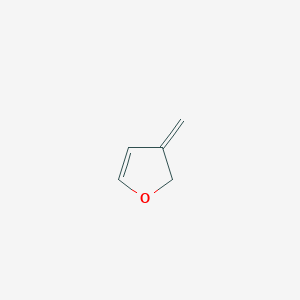

3-Methylene-2,3-dihydrofuran

Description

Structure

3D Structure

Properties

CAS No. |

153681-93-7 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

3-methylidenefuran |

InChI |

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-3H,1,4H2 |

InChI Key |

MHJQIPCBVWTATE-UHFFFAOYSA-N |

Canonical SMILES |

C=C1COC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylene 2,3 Dihydrofuran and Its Functionalized Congeners

Catalytic and Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, and the construction of the 3-methylene-2,3-dihydrofuran core is no exception. Gold, copper, and palladium catalysts have been prominently featured in the development of novel synthetic routes, each offering unique advantages in terms of reactivity and selectivity.

Gold-Catalyzed Dehydrogenative Heterocyclization Approaches

Gold catalysts, particularly cationic gold(I) complexes, have proven to be highly effective in promoting the cycloisomerization of allenyl ketones, providing a direct route to substituted furans. nih.gov This transformation is believed to proceed through the activation of the allene moiety by the gold catalyst, followed by an intramolecular nucleophilic attack of the ketone oxygen. beilstein-journals.org The resulting intermediate can then undergo further rearrangement to afford the furan (B31954) product. nih.gov

The efficiency of this process can be influenced by the nature of the gold catalyst and the reaction conditions. For instance, cationic Au(I) complexes have been shown to be superior to Au(I) and Au(III) halides in promoting the cycloisomerization of allenyl ketones. nih.gov Furthermore, the use of a bifunctional phosphine (B1218219) ligand featuring a remote tertiary amino group can enable the direct cycloisomerization of alkynyl ketones to 2,5-disubstituted furans via a tandem isomerization-cycloisomerization sequence. rsc.org

A study on the gold-catalyzed oxidative cyclization of diynones with alcohols or water has also been developed for the synthesis of functionalized furan-3-carboxylates. This method involves a rare nucleophilic attack on the carbonyl group of an α,α'-dioxo gold carbene intermediate, followed by a 1,2-alkynyl group migration. nih.gov This approach offers mild reaction conditions, high regio- and chemoselectivity, and broad functional group compatibility. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Cationic Au(I) complexes | Allenyl ketones | Substituted furans | Nearly quantitative | nih.gov |

| Au(I) with biphenyl-2-ylphosphine ligand | Alkynyl ketones | 2,5-disubstituted furans | - | rsc.org |

| Gold catalyst | Diynones with alcohols/water | Furan-3-carboxylates | - | nih.gov |

Copper-Mediated Tandem and Annulation Reactions

Copper catalysis offers a cost-effective and versatile alternative for the synthesis of dihydrofuran derivatives. These methods often involve tandem or annulation strategies, allowing for the rapid construction of the heterocyclic ring system from simple starting materials.

A copper-mediated tandem reaction of β-ketoesters or β-diketones with tertiary amines provides a simple and efficient route to 2,3-dihydrofuran (B140613) derivatives. rsc.org In this process, the tertiary amine serves a dual role, acting as both a source of the methylene (B1212753) group and as a base. rsc.org This transformation is notable for its operational simplicity and the use of readily available starting materials.

Another copper-mediated approach involves the [3+2] oxidative cyclization of N-tosylhydrazones and β-ketoesters to afford 2,3,5-trisubstituted furans. organic-chemistry.org This method utilizes an inexpensive copper catalyst and demonstrates high regioselectivity. organic-chemistry.org The reaction is believed to proceed through radical intermediates and vinyl copper complexes. organic-chemistry.org

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| β-Ketoesters/Ketones, Tertiary amines | Copper | 2,3-Dihydrofuran derivatives | - | rsc.org |

| N-Tosylhydrazones, β-Ketoesters | CuCl, triallylamine, O2 | 2,3,5-Trisubstituted furans | up to 85 | organic-chemistry.org |

A regioselective, copper(II)-catalyzed intermolecular annulation of aryl ketones with a wide range of aromatic olefins under ambient air provides multisubstituted furan derivatives in good yields. organic-chemistry.org This protocol is applicable to both cyclic and acyclic aryl ketones and proceeds without the need for an external oxidant. organic-chemistry.org Mechanistic investigations suggest that this transformation proceeds through a radical pathway. organic-chemistry.org

Similarly, a copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids has been developed for the synthesis of 2,3,5-trisubstituted furans. acs.org This reaction offers a facile and regio-defined method for the construction of these furan derivatives from simple chemical reagents. acs.org

| Reactants | Catalyst System | Product | Yield (%) | Reference |

| Aryl ketones, Aromatic olefins | Cu(II) salts | Multisubstituted furans | up to 95 | organic-chemistry.org |

| Alkyl ketones, α,β-Unsaturated carboxylic acids | Copper | 2,3,5-Trisubstituted furans | - | acs.org |

Palladium-Catalyzed Transformations

Palladium catalysis has been extensively utilized in the synthesis of chiral dihydrofurans, particularly through asymmetric allylic substitution reactions. These methods allow for the enantioselective construction of stereocenters, providing access to optically active dihydrofuran derivatives.

The palladium-catalyzed asymmetric allylic alkylation of 3-substituted indoles using chiral P/olefin ligands has been shown to produce indolenines containing a quaternary carbon stereocenter in high yields and with good enantioselectivity. nih.gov This methodology provides a concise route to stereoisomers of natural products. nih.gov

A synergistic palladium/nickel catalytic system has been developed for the asymmetric allylic C-H bond functionalization of 2,5-dihydrofurans. acs.org This approach utilizes an achiral palladium complex and a chiral N,N'-dioxide-Ni(II) catalyst to achieve the synthesis of allylic C-H alkylated products. acs.org The reaction demonstrates good outcomes and provides an innovative route to access tetrahydrofuran (B95107) skeletons containing multiple stereocenters. acs.org

Furthermore, the palladium-catalyzed coupling of γ-hydroxyalkenes with aryl bromides affords enantiomerically enriched 2-(arylmethyl)tetrahydrofuran derivatives. nih.gov This transformation was achieved through the development of a new TADDOL/2-arylcyclohexanol-derived chiral phosphite ligand and is effective for preparing products bearing quaternary stereocenters. nih.gov

| Reaction Type | Catalyst System | Product | Enantiomeric Excess/Ratio | Reference |

| Asymmetric Allylic Alkylation | Palladium with chiral P/olefin ligands | Indolenines with quaternary stereocenter | up to 87% ee | nih.gov |

| Asymmetric Allylic C-H Alkylation | Synergistic Palladium/Nickel | Allylic C-H alkylated 2,5-dihydrofurans | - | acs.org |

| Asymmetric Coupling | Palladium with chiral phosphite ligand | Enantiomerically enriched 2-(arylmethyl)tetrahydrofurans | up to 96:4 e.r. | nih.gov |

Oxyarylation of α-Allyl-β-Ketoesters

The synthesis of functionalized 2,3-dihydrofurans can be effectively achieved through the palladium-catalyzed oxyarylation of α-allyl-β-ketoesters. This methodology provides an efficient route to these heterocyclic structures by reacting (hetero)aryl bromides, chlorides, and nonaflates with the α-allyl-β-ketoester substrates. The reaction proceeds via a palladium-catalyzed process that constructs the dihydrofuran ring system with concomitant introduction of an aryl group. This transformation is significant as it allows for the creation of complex dihydrofuran derivatives from readily available starting materials. The versatility of the palladium catalyst accommodates a variety of aryl and heteroaryl halides, broadening the scope of accessible functionalized products.

Ruthenium-Catalyzed Cycloaddition Reactions (e.g., [3+2] Cycloaddition of Diazodicarbonyl Compounds)

Ruthenium complexes have emerged as effective catalysts for carbenoid transformations involving diazo compounds, leading to the formation of cyclic structures. While direct [3+2] cycloadditions to form dihydrofurans are context-specific, related ruthenium-catalyzed reactions of diazocarbonyl compounds serve as powerful methods for synthesizing substituted furans, which are closely related to dihydrofurans.

One notable example is the Ru(II)-catalyzed intramolecular cyclization of vinyl diazoesters, which yields densely functionalized trisubstituted and tetrasubstituted furans nih.gov. This process demonstrates the utility of ruthenium catalysts in transforming acyclic precursors into complex heterocyclic systems.

Furthermore, ruthenium catalysts are widely recognized for their ability to mediate the cyclopropanation of olefins with diazoacetates rsc.orgresearchgate.net. These reactions, which formally constitute a [2+1] cycloaddition, can be highly efficient and stereoselective. In certain contexts, particularly with intramolecular substrates, the initially formed cyclopropane ring can undergo rearrangement to yield five-membered heterocycles like dihydrofurans. Chiral ruthenium porphyrin complexes, for instance, have been shown to effectively catalyze asymmetric cyclopropanation reactions with high yields and enantioselectivities rsc.org. Similarly, diruthenium tetracarboxylate catalysts are effective in the cyclopropanation of styrenes and other alkenes with aryldiazoacetates, showcasing high diastereoselectivity nih.gov. The mechanism of these transformations involves the formation of a ruthenium-carbene intermediate which then reacts with the olefin nih.gov.

Ruthenium-Catalyzed Partial Hydrogenation of Furan Derivatives

The selective hydrogenation of the furan ring is a critical transformation for accessing dihydrofuran derivatives. Ruthenium-based catalysts have demonstrated significant efficacy in this area, particularly in the selective reduction of the heterocyclic portion of fused aromatic systems like benzofurans.

Research has shown that ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) are highly effective for the selective hydrogenation of various benzofuran derivatives to their corresponding dihydrobenzofurans d-nb.infompg.de. This catalytic system is adept at hydrogenating the oxygen-containing furan ring while leaving the adjacent benzene ring intact d-nb.infompg.de. The catalyst shows high activity and stability, even accommodating a range of functional groups on the benzofuran substrate d-nb.info. The presence of the Lewis acid is crucial as it enhances the hydrogenation of the furan moiety while hindering the reduction of the arene ring d-nb.info. This method has been successfully applied to both substituted benzofurans and natural products like bergapten, yielding the desired dihydrobenzofuran products in high yields and selectivities d-nb.info.

In other studies, ruthenium nanoparticles have been used for the hydrogenation of molecules containing furan rings, where the furan moiety is reduced in preference to other functional groups under specific conditions nih.gov. Homogeneous ruthenium pincer complexes have also been employed for the selective hydrogenation of the aldehyde group in furanic aldehydes, leaving the furan ring untouched, which highlights the tunability of ruthenium catalysts for selective reductions rsc.org.

Base-Promoted and Organic Catalyst-Enabled Protocols

Selective Synthesis via Tandem Reactions of Allenic Ketones with α-Chloro β-Keto Esters

A highly efficient and selective method for the synthesis of 3-methylene-2,3-dihydrofurans involves a base-promoted tandem reaction of allenic ketones with α-chloro β-keto esters or ketones. This protocol, which operates under remarkably mild conditions, utilizes potassium carbonate (K₂CO₃) to promote the reaction, affording the desired functionalized 3-methylene-2,3-dihydrofurans with high efficiency.

The reaction is notable for its operational simplicity, use of readily available starting materials, and avoidance of expensive catalysts or reagents. When allenic ketones react with substrates like 2-chloroacetoacetate or 3-chloropentane-2,4-dione in the presence of K₂CO₃, the tandem process is initiated, leading to the formation of the dihydrofuran ring system. Interestingly, the selectivity of the reaction can be diverted. If the same substrates are treated with a combination of triphenylphosphine (PPh₃) and potassium carbonate, the reaction pathway shifts to produce 1,2,4-trisubstituted furans instead of the dihydrofuran derivatives. This divergent reactivity provides a valuable tool for selectively accessing two distinct classes of furan-based heterocycles from common precursors.

Phosphine-Catalyzed Cycloaddition Reactions of Allenic Substrates

Phosphine-catalyzed reactions of allenes represent a powerful strategy for the synthesis of highly functionalized carbocycles and heterocycles. These reactions typically proceed via the initial nucleophilic addition of the phosphine to the central carbon of the allene, generating a resonance-stabilized zwitterionic intermediate. This intermediate can then engage in cycloaddition reactions with various electrophiles.

In the context of dihydrofuran synthesis, phosphine-catalyzed [3+2] cycloaddition reactions between allenoates and trifluoromethylketones have been developed. This process yields dihydrofurans with excellent regioselectivity. The resulting dihydrofurans can be subsequently hydrogenated to produce 2,4,4-trisubstituted tetrahydrofurans with high cis-selectivity. The mechanism involves the formation of a phosphonium intermediate that reacts with the ketone.

The versatility of phosphine catalysis is further demonstrated in reactions where γ-substituted allenoates are employed. The attack of the phosphine catalyst generates an intermediate with multiple nucleophilic sites, allowing for complex and divergent reaction pathways. Depending on the structure of the substrates and reaction conditions, various annulations such as [3+2], [4+1], and [4+2] can be achieved, leading to five- or six-membered ring systems.

Radical-Based and Oxidative Cyclization Strategies

Radical cyclization reactions offer a powerful and versatile approach for the construction of mono- or polycyclic systems, including dihydrofurans, often under mild conditions with high functional group tolerance. These reactions typically involve three key steps: selective generation of a radical, an intramolecular cyclization step, and subsequent quenching of the cyclized radical.

One established method for synthesizing dihydrofuran derivatives is through manganese(III) acetate-mediated oxidative radical cyclization. This strategy has been successfully used to prepare novel piperazine-containing dihydrofuran compounds from the reaction of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. The reactions proceed in low to high yields and provide a direct route to complex dihydrofuran structures.

Another approach involves the intramolecular 5-exo cyclization of radical intermediates. For example, a radical-mediated 5-exo cyclization promoted by tributyltin hydride (Bu₃SnH) in the presence of triethylborane (Et₃B) has been utilized in the synthesis of complex molecules containing tetrahydrofuran rings, which are structurally related to dihydrofurans.

Oxidative cyclization strategies, often mediated by hypervalent iodine reagents, also provide a pathway to complex cyclic compounds. These reactions involve the activation of an aromatic ring, such as a phenol, followed by an intramolecular nucleophilic attack. While often used for constructing polycyclic alkaloids, the principles of oxidative C-H cyclization can be adapted for the synthesis of various heterocyclic frameworks.

Below is a table summarizing selected research findings for the synthesis of dihydrofuran derivatives via radical cyclization.

| Starting Material 1 | Starting Material 2 | Mediator/Reagent | Product Type | Yield (%) |

| Diacyl Piperazine Derivative | Dimedone | Mn(OAc)₃ | Dihydrofuran-piperazine | 31-81 |

| Diacyl Piperazine Derivative | Acetylacetone | Mn(OAc)₃ | Dihydrofuran-piperazine | 31-81 |

| Alkyl-acyl Piperazine Derivative | Dimedone | Mn(OAc)₃ | Dihydrofuran-piperazine | 20-40 |

| Alkyl-acyl Piperazine Derivative | Ethyl Acetoacetate | Mn(OAc)₃ | Dihydrofuran-piperazine | 20-40 |

Cerium(IV) Ammonium Nitrate (CAN)-Mediated Oxidative Free Radical Cyclization

Cerium(IV) ammonium nitrate (CAN) has been established as a potent and versatile single-electron oxidant in organic synthesis. acs.org Its application in carbon-carbon and carbon-heteroatom bond formation has led to novel pathways for constructing complex molecules, including dihydrofuran derivatives. acs.org The CAN-mediated approach typically involves the oxidative addition of a 1,3-dicarbonyl compound to an alkene or diene, proceeding through a free radical intermediate. researchgate.net

The general mechanism is initiated by the oxidation of the enol form of the 1,3-dicarbonyl compound by CAN, which generates a manganese enolate and subsequently an α-carbonyl radical. This radical then undergoes an intermolecular addition to an alkene. The resulting radical intermediate is further oxidized by another equivalent of the metal oxidant to a carbocation, which is then trapped intramolecularly by the enol oxygen to furnish the dihydrofuran ring after deprotonation. This process has been successfully applied to the one-pot synthesis of various dihydrofurans. acs.orgresearchgate.net

Research has shown that the reaction conditions, including the presence and nature of co-catalysts like copper salts, can significantly influence the product distribution and the regioselectivity (e.g., 5-exo vs. 6-endo cyclization). researchgate.net While direct synthesis of the parent this compound via this method is less common, the strategy is highly effective for creating functionalized dihydrofurans that can serve as precursors.

| Reactant 1 | Reactant 2 | Reagent | Key Features | Ref. |

| 1,3-Dicarbonyl Compound | Alkene/Diene | Cerium(IV) Ammonium Nitrate (CAN) | Oxidative free radical cyclization; forms functionalized dihydrofurans. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Dimethyl 4-pentenylmalonate | - | Cerium(IV) Ammonium Nitrate (CAN) | 5-exo/6-endo selectivity is sensitive to reaction conditions. researchgate.net | researchgate.net |

Electro-Oxidative [3+2] Annulation of 1,3-Dicarbonyl Compounds

Electrochemical synthesis offers a sustainable and efficient alternative to traditional chemical oxidants. An electro-oxidative [3+2] annulation strategy has been developed for the synthesis of dihydrofurans from simple 1,3-dicarbonyl compounds and alkenes. researchgate.net This method avoids the need for metal catalysts or stoichiometric chemical oxidants, aligning with the principles of green chemistry. researchgate.net

In this process, the dehydrogenation is promoted electrochemically. The success of the cyclization often relies on the use of a base to lower the oxidative potential and a stabilizing solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol, to manage reactive intermediates. researchgate.net A judicious choice of electrode material, such as a fluorinated porous carbon electrode, can enable the [3+2] cycloaddition between unbiased alkenes and 1,3-dicarbonyls, expanding the scope of the reaction. rsc.org This electrochemical approach has also been applied to the cyclization of allenes and 1,3-dicarbonyl compounds to construct highly functionalized furans. rsc.org

| Substrate 1 | Substrate 2 | Method | Key Features | Ref. |

| 1,3-Dicarbonyl Compound | Alkene | Electro-oxidative [3+2] Annulation | Atom-economical; avoids metal catalysts and chemical oxidants. researchgate.net | researchgate.net |

| β-Dicarbonyl | Unbiased Alkene | Electrochemical Cycloaddition | Enabled by specific electrode materials (fluorinated porous carbon). rsc.org | rsc.org |

| 1,3-Dicarbonyl Compound | Allene | Electrocatalytic C-H Activation | Sustainable synthesis of tetrasubstituted furans. rsc.org | rsc.org |

Pyrolytic and Reductive Approaches

Flash Vacuum Pyrolysis of Substituted Furylmethyl Esters for Dimethylenated Analogues

Flash vacuum pyrolysis (FVP) is a technique that involves heating a substrate in the gas phase under high vacuum, leading to unimolecular reactions at high temperatures with short contact times. scripps.edu This method has been successfully employed to prepare highly reactive olefins, including 2,3-dimethylene-2,3-dihydrofurans, from substituted furylmethyl esters. iastate.edu The high temperatures favor pericyclic reactions and the cleavage of small molecules, while the low pressure and short residence time minimize intermolecular reactions, allowing for the isolation of otherwise unstable products. scripps.edu This approach is particularly useful for generating exocyclic diene systems fused to a dihydrofuran core, which are valuable intermediates in cycloaddition reactions.

Modified Wolff-Kishner Reduction of 2-Furylhydrazone

The Wolff-Kishner reduction is a classical method for the deoxygenation of aldehydes and ketones to their corresponding methylene groups. wikipedia.org However, unexpected and synthetically useful outcomes can arise from this reaction. It has been reported that the Huang-Minlon modification of the Wolff-Kishner reduction of 3-furaldehyde unexpectedly yields this compound. doi.org

Similarly, the Kishner reduction of 2-furylhydrazone produces 2-methylene-2,3-dihydrofuran as the major "abnormal" product. researchgate.netnih.govsemanticscholar.org The reaction mechanism involves the in situ generation of a hydrazone, followed by deprotonation with a strong base (e.g., KOH) at high temperatures. wikipedia.org Instead of complete reduction, a rearrangement and elimination sequence occurs, leading to the exocyclic methylene dihydrofuran structure. These methylene-dihydrofurans are highly reactive and serve as excellent partners in ene reactions. doi.orgresearchgate.netnih.gov

| Starting Material | Reaction | Product | Key Finding | Ref. |

| 3-Furaldehyde | Huang-Minlon Wolff-Kishner Reduction | This compound | Unexpected formation of the exomethylene dihydrofuran. doi.org | doi.org |

| 2-Furylhydrazone | Kishner Reduction | 2-Methylene-2,3-dihydrofuran | "Abnormal" reduction product is a highly reactive ene. researchgate.netnih.govsemanticscholar.org | researchgate.netnih.govsemanticscholar.org |

Ring-Opening and Cyclization from Precursor Architectures

Cu-Catalyzed Intramolecular Cyclization of 1,2-Dibromohomoallylic Alcohols for Halogenated Dihydrofurans

Copper-catalyzed cyclization reactions provide a powerful tool for the synthesis of heterocyclic compounds. A notable application is the intramolecular cyclization of 1,2-dibromohomoallylic alcohols to produce 4-bromo-2,3-dihydrofurans. nih.gov These precursors are readily accessible in two steps from a variety of aromatic and aliphatic aldehydes and ketones. nih.gov

The cyclization is effectively catalyzed by inexpensive and abundant copper(I) salts, such as copper(I) iodide (CuI). nih.govmorressier.com The reaction proceeds with high selectivity, favoring the formation of the five-membered dihydrofuran ring over the alternative four-membered oxetane (B1205548) ring. nih.gov The resulting 4-bromo-2,3-dihydrofurans are particularly valuable as they contain a halogen handle that is ideal for subsequent cross-coupling reactions, allowing for further diversification and the synthesis of more complex functionalized dihydrofurans. nih.gov

| Precursor | Catalyst | Product | Key Features | Ref. |

| 1,2-Dibromohomoallylic Alcohols | Copper(I) salts (e.g., CuI) | 4-Bromo-2,3-dihydrofurans | Provides a halogenated handle for further functionalization; high selectivity for 5-membered ring. nih.govmorressier.com | nih.govmorressier.com |

Formation via Ring Opening of Cyclopropanes or Cyclopropenes

The formation of this compound and its derivatives through the ring opening of cyclopropane precursors represents a significant synthetic strategy, leveraging the inherent ring strain of the three-membered ring to drive the formation of the five-membered heterocyclic system. A particularly effective approach involves the catalytic rearrangement of methylenecyclopropyl ketones, a transformation that offers a high degree of regioselectivity control.

Pioneering research in this area has demonstrated that 2-methylene- or alkylidenecyclopropyl ketones can be readily synthesized. These precursors are typically prepared either through the regioselective cyclopropanation of allenes or by the reaction of methylene-/alkylidenecyclopropyllithium with N,N-dimethyl carboxylic acid amides. nih.gov The presence of both the strained cyclopropane ring and an exocyclic double bond makes these ketones ideal substrates for ring-opening cycloisomerization reactions.

The outcome of the rearrangement is highly dependent on the choice of catalyst and reaction conditions, allowing for the selective synthesis of various isomeric products, including 4,5-disubstituted-3-alkylidene-2,3-dihydrofurans. acs.org This catalytic control is crucial for directing the reaction towards the desired this compound framework.

The regioselectivity of the ring-opening cycloisomerization of methylenecyclopropyl ketones can be effectively controlled by employing different palladium catalysts. Research has shown that the use of specific palladium complexes can favor the formation of different dihydrofuran and furan isomers. nih.govacs.org

For instance, the reaction of various 2-alkylidene-1-cyclopropyl ketones with different palladium catalysts leads to distinct product distributions. The general reaction scheme is as follows:

Reaction Scheme for the Catalytic Rearrangement of 2-Alkylidene-1-cyclopropyl Ketones

A detailed study on the influence of the catalyst on the product distribution for a model substrate, 1-(2-benzylidenecyclopropyl)ethan-1-one, is summarized in the table below.

| Entry | Catalyst (mol %) | Solvent | Time (h) | Product(s) and Ratio | Total Yield (%) |

| 1 | PdCl2(MeCN)2 (5) | Dioxane | 24 | A (100) | 91 |

| 2 | Pd(PPh3)4 (5) | Dioxane | 24 | B (100) | 89 |

| 3 | NaI (10) | Dioxane | 24 | C (100) | 85 |

| 4 | PdCl2(MeCN)2 (5) / NaI (10) | Dioxane | 24 | C (100) | 92 |

Data derived from studies on the catalytic rearrangement of 1-(2-benzylidenecyclopropyl)ethan-1-one, where A , B , and C represent different isomeric furan and dihydrofuran products.

This data clearly illustrates that by selecting the appropriate catalyst—PdCl2(MeCN)2, Pd(PPh3)4, or a system involving NaI—it is possible to selectively generate different heterocyclic products. Specifically, certain conditions can be optimized to favor the formation of 3-alkylidene-2,3-dihydrofuran structures.

The different reaction outcomes are rationalized by distinct mechanistic pathways dictated by the catalyst system. nih.gov

Pathway 1 (with PdCl2(MeCN)2): This pathway is believed to proceed through regioselective halopalladation of the exocyclic double bond, followed by a β-decarbopalladation, which leads to the cleavage of a carbon-carbon single bond in the cyclopropane ring and subsequent cyclization.

Pathway 2 (with NaI): In the presence of a halogen anion like iodide, the reaction is thought to be initiated by the anion's attack on the non-substituted carbon atom of the cyclopropane ring, triggering the ring opening and subsequent cyclization.

Pathway 3 (with Pd(PPh3)4): A third mechanism involves the direct oxidative addition of the distal carbon-carbon single bond of the cyclopropane ring with the Pd(0) complex, leading to a different set of intermediates and ultimately a different product isomer.

These distinct mechanisms underscore the versatility of using catalytic systems to control the rearrangement of methylenecyclopropyl ketones, providing a powerful tool for the synthesis of specific isomers, including the this compound scaffold. While the direct synthesis of the parent this compound via this method is a specific application, the principles established with substituted analogues provide a clear and viable synthetic route.

Reaction Mechanisms and Pathways of 3 Methylene 2,3 Dihydrofuran

Pericyclic and Cycloaddition Reactivity

3-Methylene-2,3-dihydrofuran is a reactive exocyclic diene that participates in a variety of pericyclic and cycloaddition reactions. Its high reactivity is attributed to the release of ring strain and the formation of a stable aromatic furan (B31954) ring system in the product, which serves as a significant thermodynamic driving force. lookchem.com This inherent reactivity allows it to act as an efficient partner in ene reactions and other cycloadditions.

Ene Reactions: Scope, Diastereoselectivity, and Enantioselectivity

The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (the ene) to a compound with a multiple bond (the enophile). This compound serves as a proficient ene component in these transformations. The scope of its ene reactions is broad, encompassing reactions with carbonyl compounds, electron-deficient alkenes, and fullerene derivatives. doi.orgacs.orgbath.ac.uk These reactions are often characterized by high regioselectivity, leading to the formation of 3-substituted furans.

Carbonyl-Ene Reactions with Aldehydes (e.g., Asymmetric Catalysis)

This compound readily undergoes carbonyl-ene reactions with various aldehydes to produce homoallylic alcohols. researchgate.net While some highly activated aldehydes, such as butyl glyoxylate, can react thermally, most require the presence of a Lewis acid to proceed efficiently. bath.ac.uk

A significant advancement in this area is the development of asymmetric carbonyl-ene reactions, which provide chiral secondary alcohols with high enantioselectivity. Chiral Lewis acid catalysts, particularly those based on titanium complexes, have proven effective. For instance, the complex formed from titanium tetraisopropoxide (Ti(Oi-Pr)₄) and the chiral ligand (S)-BINOL catalyzes the reaction between 2-methylene-2,3-dihydrofuran (an isomer of the title compound) and decanal, yielding the corresponding alcohol in 66% yield and with 94% enantiomeric excess (ee). researchgate.net Similar catalytic systems have been applied to this compound for the synthesis of key pharmaceutical intermediates. For example, the asymmetric synthesis of (S)-fluoxetine hydrochloride was achieved using a Ti[OCH(CH₃)₂]₄/(S)-BINOL catalyzed reaction of this compound with benzaldehyde (B42025) as the key step, producing the alcohol intermediate in 90% yield and 95% ee. researchgate.net

The development of novel chiral catalysts continues to broaden the scope and efficiency of these reactions. Chiral N,N'-dioxide-nickel(II) complexes, for example, have been shown to be highly effective catalysts for asymmetric carbonyl-ene reactions involving various glyoxal (B1671930) derivatives and alkenes, affording products with excellent enantioselectivities (97->99% ee) and high yields. nih.govorganic-chemistry.org

Ene Reactions with Electron-Deficient Alkenes and Fullerene Derivatives

This compound reacts efficiently with electron-deficient alkenes, such as those bearing carbonyl, cyano, or ester functional groups. lookchem.comdoi.org These reactions typically proceed under mild thermal conditions, driven by the formation of the aromatic furan product. For example, reaction with enophiles like methyl vinyl ketone, acrylonitrile, and ethyl acrylate (B77674) in dichloromethane (B109758) at 40°C yields the corresponding 3-substituted furans in moderate to good yields (50-60%). lookchem.com

The reactivity of this compound also extends to novel carbon-rich enophiles like buckminsterfullerene (B74262) (C₆₀). The ene reaction between C₆₀ and this compound results in the formation of a dihydrofuran-fused fullerene derivative. acs.org This reaction demonstrates the utility of this reactive diene in the functionalization of carbon nanomaterials. Other methods to create dihydrofuran-fused C₆₀ derivatives involve oxidative [3+2] cycloadditions of β-keto esters to C₆₀, mediated by reagents like TEMPO. nih.govrsc.org

Lewis Acid Mediation in Ene Transformations

Lewis acids play a crucial role in promoting the carbonyl-ene reactions of this compound, particularly with aldehydes that are unreactive under thermal conditions. bath.ac.ukresearchgate.net Common Lewis acids like ytterbium(III) and europium(III) triflates (Yb(fod)₃ and Eu(fod)₃) have been shown to be effective catalysts. bath.ac.uk

The use of catalytic amounts of Lewis acids (e.g., 0.5 mol%) can dramatically increase reaction rates and yields. For instance, the reaction with chloral, which gives only a 5% yield after 68 hours without a catalyst, proceeds to a 97% yield in 20 hours with the addition of Yb(fod)₃. bath.ac.uk This enhancement is attributed to the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, which lowers the energy of the enophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. bath.ac.uk

The table below summarizes the yields for thermal and Lewis acid-catalyzed carbonyl-ene reactions between this compound and various aldehydes.

| Entry | Aldehyde | Lewis Acid (mol%) | Time | Yield (%) |

| 1 | Butyl glyoxylate | None | 1 h | 85 |

| 2 | Chloral | None | 68 h | 5 |

| 3 | Chloral | Yb(fod)₃ (0.5) | 20 h | 97 |

| 4 | Chloral | Eu(fod)₃ (0.5) | 20 h | 96 |

| 5 | Formaldehyde (B43269) | Yb(fod)₃ (0.5) | 24 h | 66 |

| 6 | Acetaldehyde | Yb(fod)₃ (0.5) | 24 h | 71 |

| 7 | Benzaldehyde | Yb(fod)₃ (0.5) | 24 h | 87 |

| 8 | Furfural | Yb(fod)₃ (0.5) | 24 h | 90 |

| 9 | Pivalaldehyde | Yb(fod)₃ (0.5) | 24 h | 88 |

| 10 | Crotonaldehyde (B89634) | Yb(fod)₃ (0.5) | 24 h | 85 |

| Data sourced from Miles et al. as presented in a thesis by Willis. bath.ac.ukresearchgate.net |

Dimerization Processes

While this compound is known to be unstable and can polymerize, specific mechanistic details regarding its dimerization are not extensively documented in the reviewed scientific literature. lookchem.com The potential for cycloaddition reactions suggests that dimerization could occur through various pathways.

Kinetic and Mechanistic Insights into [4+4] Dimerization (e.g., Secondary Deuterium (B1214612) Kinetic Isotope Effects)

Paternò–Büchi Photochemical Coupling Reactions with Carbonyls

The Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane (B1205548) ring. wikipedia.org Dihydrofurans, as electron-rich alkenes, are suitable substrates for this reaction. The reaction is initiated by the n,π* excitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) state. nih.gov

The reaction of 2,3-dihydrofuran (B140613) with various carbonyl compounds like benzaldehyde, acetaldehyde, and acetone (B3395972) has been studied. nih.govcambridgescholars.com The mechanism generally involves the formation of a biradical intermediate after the excited carbonyl adds to the alkene double bond. nih.govrsc.org The regioselectivity and stereoselectivity of the reaction are dictated by the stability of this intermediate. For example, the reaction of 2,3-dihydrofuran with benzaldehyde exhibits significant endo stereoselectivity. nih.govcambridgescholars.com However, α- and β-naphthaldehydes show high exo selectivity. nih.gov

The specific excited state involved (singlet or triplet) can influence the reaction pathway. Triplet quenchers can be used to probe the involvement of triplet states. nih.gov In many cases, the reaction proceeds through the more stable biradical intermediate, which then closes to form the oxetane ring. cambridgescholars.com

| Carbonyl Compound | Alkene | Product(s) | Stereoselectivity |

| Benzaldehyde | 2,3-Dihydrofuran | Oxetane adduct | Significant endo selectivity nih.govcambridgescholars.com |

| Acetaldehyde | 2,3-Dihydrofuran | Oxetane adduct | Not specified |

| Acetone | 2,3-Dihydrofuran | Mixture of two constitutional isomers (200:1 ratio) | Not specified cambridgescholars.com |

Isomerization and Rearrangement Chemistry

Thermal Interconversion and Ring-Opening Isomerizations (e.g., to Propenyl Aldehyde and Cyclopropanecarboxaldehyde)

2,3-Dihydrofuran and its derivatives can undergo thermal rearrangements to form isomeric structures. A classic example is the thermal interconversion between 2,3-dihydrofuran and cyclopropanecarboxaldehyde (B31225). wikipedia.org This unimolecular rearrangement is a significant pathway in the thermal chemistry of 2,3-dihydrofuran. researchgate.net

High-temperature pyrolysis studies of 2,3-dihydrofuran have revealed complex dissociation pathways. Upon heating behind reflected shock waves, 2,3-dihydrofuran can isomerize to form products such as cyclopropanecarboxaldehyde (CPCA) and crotonaldehyde (a propenyl aldehyde). acs.org Further decomposition can lead to smaller molecules. For instance, the identification of formaldehyde in pyrolysis experiments supports a proposed mechanism for the direct ring-opening of 2,3-dihydrofuran to form propyne. acs.org The presence of enough energy in the system can also lead to the formation of multiple conformers of the aldehyde products, such as both cis and trans isomers of acrolein and cyclopropanecarboxaldehyde. acs.org

Studies on the Stability and Reactivity of Dihydrofuran Isomers

The stability and reactivity of dihydrofuran isomers are influenced by several factors, including the substitution pattern and the presence of exocyclic double bonds. The oxygen atom within the dihydrofuran ring imparts unique chemical properties, leading to increased stability and reactivity compared to fully saturated analogs. fiveable.me

This compound is known to be highly sensitive to acid. lookchem.com Even trace amounts of acid can cause rapid isomerization to the more stable aromatic compound, 3-methylfuran (B129892). This reactivity highlights the driving force of aromatization in these systems. lookchem.com

The stability of substituted this compound derivatives is significantly affected by the placement of bulky groups. A bulky group on the 3-methylene position can sterically hinder the approach of another monomer, thereby retarding the rate of dimerization and increasing the compound's stability at room temperature. researchgate.net This contrasts with substitution at the 2-methylene position, which has a much smaller effect on the dimerization rate. researchgate.net

Electrophilic Bromination Initiated Ring Opening Processes

While electrophilic addition to the double bond of dihydrofurans is expected, an unusual ring-opening process has been observed upon electrophilic bromination of 2,3-dihydrofuran derivatives. nih.gov This reaction, initiated by an electrophilic halogen source like N-Bromosuccinimide (NBS) and catalyzed by DABCO, results in the cleavage of the C(4)–C(5) single bond of the dihydrofuran ring. nih.govfigshare.comfigshare.com

Mechanistic studies suggest that moisture present in the solvent may play a role in this unexpected ring-opening pathway. nih.govresearchgate.net The resulting brominated and ring-opened product can be a valuable synthetic intermediate, for example, by being further oxidized to a 1,2-diketo building block. nih.gov This process represents a departure from the typical electrophilic addition reactions of alkenes and provides a novel method for the functionalization and cleavage of the dihydrofuran scaffold.

Electrophilic and Nucleophilic Activations

The 2,3-dihydrofuran ring system can be activated for further reaction through both electrophilic and nucleophilic pathways.

Electrophilic Activation: As discussed previously, the double bond in 2,3-dihydrofuran is susceptible to attack by electrophiles. The electrophilic bromination using NBS is a clear example of such activation, which can lead to an unexpected ring-opening of the C(4)-C(5) bond rather than simple addition. nih.gov This reactivity highlights how the choice of reagents can direct the outcome of electrophilic activation toward complex rearrangements.

Nucleophilic Activation: 2,3-Dihydrofuran, being an enol ether, can also be activated by strong bases. Treatment with butyl lithium results in deprotonation to form a 2-lithio derivative. wikipedia.org This process transforms the C2 position into a nucleophilic center, creating a versatile intermediate for the introduction of various substituents and the formation of new carbon-carbon bonds. wikipedia.org This lithiation demonstrates the potential for nucleophilic activation of the dihydrofuran ring for synthetic applications.

Lithiation and Subsequent Derivatization of 2-Lithio-2,3-dihydrofuran

While the primary subject is this compound, understanding the reactivity of the core ring system is crucial. The related compound, 2,3-dihydrofuran, serves as an important precursor for generating versatile organolithium reagents. Treatment of 2,3-dihydrofuran with organolithium bases, such as butyllithium, results in the deprotonation at the C2 position, adjacent to the oxygen atom, to yield 2-lithio-2,3-dihydrofuran wikipedia.org. This lithiated species is a valuable intermediate in organic synthesis.

The formation of 2-lithio-2,3-dihydrofuran is facilitated by the inductive effect of the ring oxygen, which increases the acidity of the adjacent vinyl proton. However, compared to furan, 2,3-dihydrofuran is less acidic, and the lithiation reaction can be slow or result in moderate yields google.com. To improve the efficiency, activation of the lithium reagent or the use of a phase-transfer catalyst like naphthalene (B1677914) may be employed google.com. Once formed, this nucleophilic intermediate can react with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the dihydrofuran ring.

Lewis Acid-Catalyzed Ring-Opening Benzannulations of Dihydrofuran Acetals

A significant synthetic application involving the dihydrofuran scaffold is the Lewis acid-catalyzed intramolecular ring-opening benzannulation of dihydrofuran acetals. This methodology has been developed to construct functionalized carbazole (B46965) frameworks and other polycyclic aromatic systems cornell.edumdpi.com. The process typically begins with a 2,3-dihydrofuran acetal (B89532) substituted with an indolyl group (or another (hetero)aryl moiety) mdpi.comresearchgate.net.

The reaction is catalyzed by various Lewis acids, with ytterbium triflate (Yb(OTf)₃) and aluminum triflate (Al(OTf)₃) being particularly effective mdpi.comresearchgate.net. The proposed mechanism involves several steps:

Ring Opening: The Lewis acid promotes the hydrolysis of the acetal, leading to the opening of the dihydrofuran ring.

Cyclization: An intramolecular π-attack from the electron-rich indole (B1671886) ring onto an oxonium ion intermediate occurs.

Aromatization: Subsequent elimination of an alcohol molecule leads to the formation of the final, stable aromatic carbazole product mdpi.com.

This cascade reaction provides a direct and regioselective route to 1-hydroxycarbazoles, with reported yields of up to 90% cornell.edumdpi.com. The reaction conditions are generally mild, typically involving heating in a solvent like toluene (B28343) for a short duration researchgate.net. The versatility of this method has been demonstrated with a range of substituted dihydrofuran acetals, leading to naphthalenes, benzofurans, and dibenzo[b,d]furans mdpi.com.

Table 1: Lewis Acid-Catalyzed Benzannulation of Dihydrofuran Acetals

| Entry | Dihydrofuran Acetal Substrate | Lewis Acid (mol%) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-(Indolyl)-2,3-dihydrofuran acetal | Yb(OTf)₃ (10) | Toluene, 70°C, 1 h | 1-Hydroxycarbazole-2-carboxylate | 90 | cornell.eduresearchgate.net |

| 2 | 2-Ethoxy-3-methyl-5-(indolyl)-dihydrofuran acetal | Yb(OTf)₃ (10) | Toluene, 70°C, 1 h | 1-Hydroxy-methyl-carbazole-2-carboxylate | 58 | mdpi.com |

| 3 | (2-Pyrrolyl)-substituted 2,3-dihydrofuran acetal | Al(OTf)₃ (10) | Toluene, 70°C, 1 h | 7-Hydroxyindole-6-carboxylate | 77 | mdpi.com |

Oxidation Reactions

Reactions with Triplet Oxygen and Cyclic Peroxide Formation

The oxidation of this compound, which contains a conjugated diene system, is expected to proceed through pathways common for such structures, potentially leading to cyclic peroxides. Organic compounds containing a peroxide functional group (R-O-O-R') are notable for their reactivity wikipedia.org.

Conjugated dienes are known to react with molecular oxygen to form peroxides osu.edu. While reactions with singlet oxygen (¹O₂) are well-documented to proceed via [4+2] cycloaddition to yield cyclic endoperoxides, reactions involving ground-state triplet oxygen (³O₂) can also occur, though they are often slower wikipedia.orgnih.gov. The formation of peroxides can be initiated by autoxidation, a process involving slow reaction with atmospheric oxygen, which can be accelerated by heat or UV light osu.edu. For furan and its derivatives, photooxygenation reactions leading to endoperoxides are a known transformation scripps.edursc.org.

In the case of this compound, the conjugated diene moiety makes it a prime substrate for cycloaddition with oxygen. The reaction with triplet oxygen, particularly in the presence of a sensitizer (B1316253) or catalyst, could lead to a diradical intermediate that subsequently closes to form a cyclic peroxide, such as a 1,2-dioxin (B12668366) derivative. The formation of such cyclic peroxides is a key step in various biological processes and synthetic pathways wikipedia.org. Although direct experimental studies on the reaction of this compound with triplet oxygen are not extensively documented, the established reactivity of conjugated dienes and furans strongly suggests this pathway is chemically feasible researchgate.netbaranlab.org.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydrofuran |

| 2-Lithio-2,3-dihydrofuran |

| Butyllithium |

| Furan |

| Naphthalene |

| Ytterbium triflate (Yb(OTf)₃) |

| Aluminum triflate (Al(OTf)₃) |

| Toluene |

| 1-Hydroxycarbazole |

| Benzofuran |

| Dibenzo[b,d]furan |

| Triplet Oxygen (³O₂) |

| Singlet Oxygen (¹O₂) |

Computational and Theoretical Investigations of 3 Methylene 2,3 Dihydrofuran Systems

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to characterizing the intrinsic properties of 3-Methylene-2,3-dihydrofuran. These computational tools allow for a detailed examination of its electron distribution, molecular orbitals, and electrostatic potential, which are key determinants of its chemical reactivity. By modeling the molecule in silico, researchers can predict its behavior in various chemical environments and reactions.

Density Functional Theory (DFT) Applications for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the mechanisms of reactions involving this compound and related heterocyclic systems. DFT calculations are instrumental in mapping the energetic profiles of reaction pathways, identifying transition states, and calculating activation barriers, thereby providing a quantitative understanding of reaction kinetics and feasibility.

One of the characteristic reactions of this compound is the ene reaction, for which it serves as an excellent ene component. chemrxiv.orgdoi.orglookchem.com Theoretical studies on analogous systems have demonstrated that DFT methods can effectively characterize the molecular mechanism of such reactions. For instance, studies on similar ene reactions indicate they often proceed through a two-stage, one-step mechanism where the carbon-carbon bond forms prior to the hydrogen transfer. chemrxiv.org DFT calculations are crucial for locating the transition state structures along this coordinate and determining the associated activation energies.

Furthermore, DFT-based reactivity indices, derived from Molecular Electron Density Theory (MEDT), are used to analyze the electrophilic and nucleophilic character of reactants. This analysis is vital for understanding polar cycloaddition reactions, predicting the flow of electron density, and explaining the observed reactivity patterns. mdpi.com For example, in hetero-Diels-Alder reactions involving similar methylene-heterocycles, DFT has been used to establish the strong electrophilic nature of the diene, which dictates its reactivity towards nucleophilic dienophiles. mdpi.com

A summary of typical DFT functionals and basis sets used for studying reactions of furan-like molecules is presented in Table 1.

| Computational Task | Typical DFT Functional | Typical Basis Set | Application |

| Reaction Mechanism | B3LYP, M06-2X | 6-311G(d,p), 6-311++G(d,p) | Elucidating pathways of cycloadditions and ene reactions. mdpi.comresearchgate.net |

| Geometry Optimization | B3LYP | cc-pVDZ | Determining equilibrium and transition state structures. researchgate.net |

| Thermochemistry | M06-2X | Def2TZVP | Calculating activation energies and reaction enthalpies. mdpi.com |

Analysis of Potential Energy Surfaces for Isomerization and Rearrangement Pathways

This compound is known to be a high-energy, unstable isomer of the more stable aromatic compound, 3-methylfuran (B129892). lookchem.com Experimentally, it has been observed that this compound is highly sensitive to acid, undergoing a rapid and quantitative isomerization to 3-methylfuran. lookchem.com

Computational chemistry provides the tools to map the potential energy surface (PES) for this isomerization, detailing the energetic landscape that connects the reactant, transition state, and product. High-level ab initio calculations are employed to accurately determine the energies of these stationary points. For the unimolecular isomerizations of the closely related 2,3-dihydrofuran (B140613), studies have utilized DFT (specifically B3LYP) for geometry optimizations and more computationally expensive methods like QCISD(T) for single-point energy calculations to achieve high accuracy. researchgate.net Such studies allow for the calculation of isomerization rate constants using transition state theory, which can then be compared with experimental results. researchgate.net

The analysis of the PES for the this compound system would similarly involve:

Locating Stationary Points: Optimization of the geometries of this compound (the reactant), 3-methylfuran (the product), and the transition state connecting them.

Frequency Calculations: Verifying the nature of the stationary points (a minimum for reactants and products, a first-order saddle point for the transition state) and obtaining zero-point vibrational energies.

Calculating Reaction Barriers: Determining the energy difference between the transition state and the reactant to find the activation energy for the isomerization.

This theoretical approach quantifies the inherent instability of the exocyclic double bond in this compound and explains the strong thermodynamic driving force towards the formation of the aromatic 3-methylfuran ring.

Frontier Molecular Orbital (FMO) Theory in Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone concept in explaining the outcomes of pericyclic reactions, including the cycloadditions that this compound readily undergoes. The theory posits that the most significant interactions governing the course of a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgtaylorandfrancis.com The energy gap between these interacting orbitals and their relative symmetries and coefficients dictate the reaction's feasibility and selectivity.

Rationalization of Regioselectivity and Stereoselectivity in Cycloaddition Reactions

In cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, FMO theory provides a powerful framework for rationalizing both regioselectivity and stereoselectivity.

Regioselectivity: When an unsymmetrical diene (or dipole) reacts with an unsymmetrical dienophile (or dipolarophile), the preferred orientation of addition (regioisomer) is determined by the alignment of the largest orbital coefficients of the interacting HOMO and LUMO. The atoms with the largest coefficients on the HOMO of the electron donor will preferentially bond to the atoms with the largest coefficients on the LUMO of the electron acceptor.

Stereoselectivity: The stereochemical outcome (e.g., endo vs. exo in Diels-Alder reactions) is often explained by secondary orbital interactions. The endo transition state is frequently favored due to stabilizing interactions between orbitals on atoms not directly involved in bond formation, an effect well-described by FMO theory. wikipedia.org

A theoretical study on the 1,3-dipolar cycloaddition between substituted phenyl azides and the related compound 2,3-dihydrofuran utilized FMO analysis to predict reactivity. researchgate.net The HOMO and LUMO energies of the reactants were calculated using DFT, and the energy gaps between the HOMO of 2,3-dihydrofuran and the LUMO of the azides (and vice-versa) were determined. The smaller the HOMO-LUMO gap, the stronger the interaction and the more facile the reaction. This approach can be directly extended to predict the reactivity and selectivity of this compound in similar cycloadditions.

Table 2 illustrates a hypothetical FMO analysis for a cycloaddition, based on principles from studies on related compounds. researchgate.net

| Reactant | Orbital | Energy (eV) | Interacting Pair | Energy Gap (eV) | Conclusion |

| This compound | HOMO | -8.5 | HOMO(Diene) - LUMO(Dienophile) | 9.0 | Dominant interaction pathway |

| This compound | LUMO | +1.5 | LUMO(Diene) - HOMO(Dienophile) | 10.5 | Less favorable interaction |

| Dienophile (e.g., Maleic Anhydride) | HOMO | -12.0 | |||

| Dienophile (e.g., Maleic Anhydride) | LUMO | +0.5 |

Molecular Dynamics Simulations for Conformational and Mechanistic Understanding

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and reaction mechanisms that are not accessible from static, time-independent quantum chemical calculations. By simulating the atomic motions over time, MD can explore the conformational space of flexible molecules and trace the trajectories of reacting species.

Elucidating Selectivity in Intramolecular Cyclization Events

For molecules capable of undergoing intramolecular reactions, different conformations can lead to different cyclization products. MD simulations can be employed to explore the conformational landscape and identify the most populated conformations in the reactant state. By identifying low-energy conformers that are pre-organized for cyclization, one can gain insight into the factors controlling stereoselectivity or regioselectivity in the subsequent ring-closing step. While MD simulations are a powerful tool for this purpose, specific studies applying this methodology to elucidate selectivity in intramolecular cyclization events of this compound derivatives are not prominent in the surveyed scientific literature. However, the principles of the methodology remain applicable for future investigations into the conformational preferences and dynamic behavior of this reactive heterocyclic system.

Chemical Transformations and Derivatization Strategies for Functionalized Dihydrofurans

Post-Synthetic Functionalization of the Dihydrofuran Core

Once the dihydrofuran core is synthesized, it can undergo further modifications to introduce additional complexity and functionality. These post-synthetic functionalization strategies are crucial for fine-tuning the properties of the molecule. Key methods include C-H functionalization, cross-coupling reactions, and oxidative transformations.

For instance, palladium catalysis facilitates the direct arylation of the 2,3-dihydrofuran (B140613) ring. A regioselective Heck reaction with diaryliodonium salts or aryl iodides can be used to install aryl groups at the C2 position, yielding 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans. organic-chemistry.org This method provides a direct route to functionalized dihydrofurans that would be otherwise difficult to access.

Another significant transformation is the oxidative aromatization of dihydrofuran derivatives. Dihydrofurans bearing an exocyclic double bond, such as 2-benzylidene-dihydrofurans, can be converted into their corresponding furan (B31954) counterparts through oxidation. nih.gov A notable reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which facilitates a hydride transfer from the dihydrofuran ring, leading to aromatization. nih.gov This process effectively transforms the dihydrofuran core into a fully aromatic furan system, expanding the structural diversity available from a common intermediate.

The dihydrofuran ring can also be opened catalytically to generate functionalized acyclic structures. Cobalt catalysts, for example, can promote the enantioselective ring-opening of 2,5-dihydrofurans to produce acyclic organozinc compounds, which can be trapped with various electrophiles. nih.gov This transformation, while breaking the core structure, represents a powerful functionalization strategy that proceeds via a metallacyclobutane intermediate. nih.gov

Synthesis of N-Substituted 2(3)-Imino-2,3-dihydrofuran-3(2)-ones and Related Heterocycles

Iminodihydrofuranones represent a class of nitrogen-containing heterocycles with potential biological activity. Their synthesis often involves the reaction of dicarbonyl compounds or their equivalents with primary amines. One established route involves the reaction of 5-aryl(hetaryl)furan-2,3-diones with N-(triphenyl-λ5-phosphanylidene)-amines. This reaction proceeds to give 5-aryl(hetaryl)-2-(imino)furan-3(2H)-ones in good yields. researchgate.net

A more direct approach involves the reaction of pre-formed 2-imino-2,5-dihydrofuran-3-carboxamides with various amines. For example, reacting these substrates with benzylamine (B48309) in glacial acetic acid leads to the synthesis of novel derivatives of 2-imino-2,5-dihydrofuran-3-carboxamides containing aromatic substituents at the imino nitrogen. researchgate.net Similarly, furan-3(2H)-imine scaffolds can be generated from the reaction of α,β-unsaturated ketones (alkynones) with aniline (B41778) derivatives. This transformation involves a 1,4-addition of the aniline followed by an intramolecular cyclization to yield the target imine. nih.gov

| Starting Material 1 | Starting Material 2 | Conditions | Product Class | Reference |

| 5-Aryl(hetaryl)furan-2,3-diones | N-(triphenyl-λ5-phosphanylidene)-amines | N/A | 5-Aryl(hetaryl)-2-(imino)furan-3(2H)-ones | researchgate.net |

| 2-Imino-2,5-dihydrofuran-3-carboxamides | Benzylamine | Glacial Acetic Acid | N-benzyl-2-imino-2,5-dihydrofuran-3-carboxamides | researchgate.net |

| α,β-Unsaturated Ketones | Aniline Derivatives | N/A | Furan-3(2H)-imine derivatives | nih.gov |

Construction of Fused and Spirocyclic Systems Based on Dihydrofuran Core

The dihydrofuran motif is a valuable building block for constructing more elaborate molecular architectures, including spirocyclic and fused-bicyclic systems. These complex structures are of significant interest due to their prevalence in natural products and medicinally relevant compounds.

The spirooxindole scaffold is a prominent feature in many biologically active molecules. A highly efficient method for constructing the spiro[2,3-dihydrofuran-3,3′-oxindole] system is through multi-component cascade reactions. One such reaction utilizes α-diazo esters, water, isatins, and malononitrile (B47326) or ethyl cyanoacetate. rsc.org This process can be catalyzed by copper(II) triflate (Cu(OTf)₂) and proceeds in good to excellent yields, ranging from 60–99%. rsc.org The reaction is characterized by its step economy and can be performed on a gram scale. The catalyst is also recyclable, adding to the green credentials of the synthesis. rsc.orgresearchgate.net

| Catalyst | Reactants | Solvent | Yield Range | Reference |

| Cu(OTf)₂ | α-Diazo esters, Isatins, Malononitrile, Water | Water / EtOAc | 60–99% | rsc.org |

| AgBF₄ | N-Methylisatin, 1,3-Cyclohexanedione, 4-Hydroxy-6-methyl-2-pyrone | Cl(CH₂)₂Cl | 62-78% | nih.gov |

Fused dihydrofurans are central cores of numerous natural products. Various synthetic strategies have been developed to construct these bicyclic systems. A palladium(II)-catalyzed tandem double-cyclization of 1,ω-bisallenols provides an effective pathway to 2,5-dihydrofuran-fused bicyclic skeletons. nih.gov This reaction is thought to proceed through a sequence of oxypalladation, insertion, and elimination steps. nih.gov

Another powerful method involves the intramolecular cyclization of unsaturated acyloxy sulfones. nih.gov Deprotonation of the sulfone with a strong base like lithium hexamethyldisilazide (LHMDS) initiates cyclization. The resulting intermediate can then be treated with acid to effect dehydration and double bond isomerization, yielding the fused furan ring system. nih.gov This strategy has been successfully applied to the synthesis of various substituted fused furans with yields often exceeding 60%. nih.gov

| Method | Substrate | Catalyst/Reagent | Product | Reference |

| Tandem Cyclization | 1,ω-Bisallenols | Pd(II) | 2,5-Dihydrofuran-fused bicyclic skeleton | nih.gov |

| Intramolecular Cyclization | Unsaturated acyloxy sulfones | LHMDS, then p-TsOH | Fused bicyclic furan | nih.gov |

Utility in the Total Synthesis of Complex Molecules and Natural Products

The synthetic methodologies developed for dihydrofuran chemistry are not merely academic exercises; they are enabling tools for the total synthesis of complex and biologically important molecules, most notably derivatives of Vitamin D.

The A-ring of Vitamin D and its analogues is a critical component for their biological activity. Efficient asymmetric synthesis of this fragment is a key challenge in the synthesis of calcitriol (B1668218) (1α,25-dihydroxyvitamin D₃) and its derivatives. nih.govusc.es Synthetic strategies often focus on the stereocontrolled introduction of hydroxyl groups and the exocyclic diene system.

One successful approach involves the organocatalytic enantioselective desymmetrization of a prochiral cyclic anhydride (B1165640) to introduce the key stereochemistry at the C5-position of the A-ring precursor. nih.gov While not a direct functionalization of a pre-existing dihydrofuran, the construction of the oxygenated carbocyclic A-ring utilizes principles of heterocyclic chemistry. Subsequent steps, such as tandem Claisen rearrangement and sulfoxide (B87167) thermolysis, are employed to install the characteristic side chain. nih.gov These multi-step sequences provide access to chiral A-ring synthons that can be coupled with the corresponding CD-ring fragments to complete the total synthesis of Vitamin D analogues. usc.es

Stereoselective Synthesis of Chiral Pharmaceutical Intermediates (e.g., Fluoxetine Hydrochloride)

The exocyclic olefin of 3-methylene-2,3-dihydrofuran serves as a valuable handle for introducing chirality, a critical feature in the synthesis of many pharmaceuticals. A significant application of this strategy is in the enantioselective synthesis of Fluoxetine Hydrochloride, a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). The synthesis establishes the key stereocenter through an asymmetric carbonyl-ene reaction.

In this process, this compound acts as the ene component, reacting with an aldehyde, such as benzaldehyde (B42025), which serves as the enophile. The stereochemical outcome of the reaction is controlled by a chiral catalyst. Specifically, the reaction can be catalyzed by a titanium-based Lewis acid complexed with a chiral BINOL (1,1'-bi-2-naphthol) ligand. The choice of the BINOL enantiomer dictates the configuration of the resulting chiral alcohol. For instance, using (S)-BINOL directs the reaction to produce the (S)-enantiomer of the alcohol intermediate, which is then converted to (S)-Fluoxetine Hydrochloride. Conversely, employing (R)-BINOL yields the (R)-enantiomer. beilstein-journals.orgd-nb.info

Table 1: Key Data for the Asymmetric Carbonyl-Ene Reaction Step

| Parameter | Value | Reference |

| Ene Component | This compound | beilstein-journals.org |

| Enophile | Benzaldehyde | beilstein-journals.org |

| Catalyst (for S-enantiomer) | Ti[OCH(CH3)2]4/(S)-BINOL | beilstein-journals.org |

| Product of Ene Reaction | (S)-2-(3-Furyl)-1-phenyl-1-ethanol | beilstein-journals.org |

| Yield of Ene Reaction | 90% | beilstein-journals.org |

| Enantiomeric Excess (ee) of Ene Product | 95% | beilstein-journals.org |

| Overall Yield of (S)-Fluoxetine HCl | 56% | beilstein-journals.org |

| Final Enantiomeric Excess (ee) | >97% | d-nb.info |

Formal Total Synthesis of Carbazole-Containing Natural Products (e.g., Murrayafoline A)

The dihydrofuran scaffold is a key structural element in synthetic routes toward complex, biologically active heterocyclic compounds. A notable example is the use of a substituted 2,3-dihydrofuran system in the formal total synthesis of Murrayafoline A, a carbazole (B46965) alkaloid. This strategy highlights the versatility of the dihydrofuran ring as a latent precursor to an aromatic system within a larger molecular framework.

The synthesis begins with the construction of a highly functionalized 5-(indolyl)-2,3-dihydrofuran acetal (B89532). This key intermediate is assembled from the reaction of an enol ether with an α-diazo-β-indolyl-β-ketoester. nih.govmdpi.com Although not starting directly from this compound, this approach establishes a functionalized dihydrofuran core that is primed for the crucial ring-forming step.

The central transformation is a Lewis acid-catalyzed, intramolecular ring-opening benzannulation. nih.govmdpi.com Treatment of the 5-(indolyl)-2,3-dihydrofuran acetal with a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)3), triggers a cascade reaction. nih.gov This process involves the opening of the dihydrofuran ring and subsequent intramolecular cyclization onto the indole (B1671886) nucleus, followed by aromatization. The reaction efficiently constructs the 1-hydroxycarbazole-2-carboxylate core of the target molecule in high yield. nih.govmdpi.com This carbazole derivative is a known precursor to Murrayafoline A, thus completing a formal total synthesis of the natural product. nih.gov

Table 2: Key Transformation in the Formal Synthesis of Murrayafoline A

| Feature | Description | Reference |

| Key Intermediate | 5-(Indolyl)-2,3-dihydrofuran acetal | nih.govmdpi.com |

| Key Reaction | Lewis Acid-Catalyzed Intramolecular Benzannulation | nih.govmdpi.com |

| Lewis Acid Catalyst | Ytterbium(III) triflate (Yb(OTf)3) | nih.gov |

| Product | 1-Hydroxycarbazole-2-carboxylate | nih.govmdpi.com |

| Yield of Benzannulation Step | Up to 90% | nih.gov |

| Target Natural Product | Murrayafoline A (Formal Synthesis) | nih.govmdpi.com |

Precursors to Vitamin B1 Analogues

Vitamin B1, also known as thiamine (B1217682), is an essential nutrient characterized by a pyrimidine (B1678525) and a thiazolium ring linked by a methylene (B1212753) bridge. nih.gov The synthesis of analogues of this vitamin is a significant area of research for studying its biological role and developing potential enzyme inhibitors. Furan-based analogues, where the thiazolium ring of thiamine is replaced by a furan ring, have emerged as particularly potent inhibitors of thiamine pyrophosphate (ThDP)-dependent enzymes. beilstein-journals.orgd-nb.info

The synthesis of these furan-based thiamine analogues relies on the construction of a suitably substituted furan core. beilstein-journals.org Dihydrofurans, such as this compound, represent versatile starting materials for accessing the required furan precursors. The exocyclic double bond and the dihydrofuran ring can be chemically manipulated through various organic reactions to install the necessary functional groups that will ultimately become the side chains of the thiamine analogue.

A general synthetic approach involves the formation of a furan ring that mimics the electronic and structural properties of the native thiazolium ring. For example, a furan analogue of thiamine pyrophosphate has been synthesized via a route where the furan ring was constructed using a gold(I)-catalyzed cyclization of an alkynyl alcohol. beilstein-journals.orgd-nb.infowsu.edu A functionalized dihydrofuran can be envisioned as a precursor to such an alkynyl alcohol or other key furan intermediates. The conversion of the dihydrofuran to the required substituted furan sets the stage for the subsequent attachment of the pyrimidine portion of the molecule, completing the synthesis of the Vitamin B1 analogue. beilstein-journals.org These furan analogues have shown remarkable potency, with one example exhibiting a Ki value of 32.5 pM as an inhibitor for the enzyme pyruvate (B1213749) decarboxylase. beilstein-journals.orgd-nb.info

Table 3: Comparison of Thiamine and a Furan-Based Analogue

Future Directions and Emerging Research Frontiers in 3 Methylene 2,3 Dihydrofuran Chemistry

Development of More Efficient and Sustainable Catalytic Systems

The synthesis and subsequent transformations of 3-methylene-2,3-dihydrofuran often contend with challenges such as its propensity to isomerize to the more stable 3-methylfuran (B129892) or to polymerize, particularly under acidic conditions. lookchem.com A significant frontier in this area is the design of catalytic systems that are not only highly efficient and selective but also align with the principles of green chemistry. mdpi.comejcmpr.com

Future research will likely focus on several key areas:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metals on inorganic supports (e.g., zeolites, mesoporous silica) or metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery, reusability, and process scalability. nih.gov For instance, rhodium(II)-catalyzed annulation has been used to construct 3-methylene-2,3-dihydrobenzofuran (B12527950) derivatives, suggesting that heterogeneous rhodium catalysts could be developed for reactions involving the parent furan (B31954). researchgate.net

Biocatalysis and Biomimetic Catalysis: Enzymes or small-molecule catalysts that mimic enzymatic activity could provide unparalleled selectivity under mild reaction conditions, minimizing side reactions.

Ionic Liquids and Green Solvents: The use of ionic liquids as both catalysts and reaction media can enhance reaction rates and selectivity while facilitating product separation and catalyst recycling. nih.govfrontiersin.org Similarly, employing biomass-derived solvents could significantly improve the sustainability profile of synthetic processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for handling reactive intermediates like this compound, allowing for rapid reactions and minimizing the formation of degradation products.

The table below outlines potential sustainable catalytic strategies and their anticipated benefits for the chemistry of this compound.

| Catalytic Strategy | Key Features | Potential Advantages in this compound Chemistry |

| Heteropolyacids (HPAs) | Strong Brønsted/Lewis acidity; recyclable. nih.gov | Can promote acid-catalyzed reactions while being separable, reducing isomerization. |

| Zeolites | Shape-selective; hydrothermally stable. nih.gov | Could control regioselectivity in cycloadditions and other transformations. |

| Metal-Organic Frameworks (MOFs) | High surface area; tunable porosity and functionality. | Can serve as scaffolds for active metal centers, offering high efficiency and selectivity. |

| Organocatalysis | Metal-free; often operates under mild conditions. metu.edu.tr | Avoids metal contamination in products and can enable novel asymmetric transformations. |

| Ionic Liquids (ILs) | Low vapor pressure; tunable properties; potential for catalyst recycling. nih.govfrontiersin.org | Can enhance reaction rates and provide a non-acidic medium to stabilize the compound. |

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations

Key areas for exploration include:

Asymmetric Cycloadditions: As a reactive diene-like system, this compound is a prime candidate for various cycloaddition reactions. The development of chiral Lewis acid or organocatalytic systems could enable highly enantioselective [4+2], [3+2], and other cycloadditions, providing rapid access to complex, stereochemically rich heterocyclic frameworks. rsc.orgnih.gov The Diels-Alder reaction, a cornerstone of furan chemistry, could be a powerful tool for this purpose. nih.gov

Domino and Cascade Reactions: The reactivity of the molecule can be harnessed to trigger a sequence of reactions in a single pot. For example, a catalyzed Michael addition to the exocyclic double bond could be followed by an intramolecular cyclization, leading to complex polycyclic systems. Such cascade processes are highly atom-economical and efficient. metu.edu.trmdpi.com

C-H Activation and Functionalization: Modern transition-metal catalysis could enable the direct functionalization of the C-H bonds within the this compound scaffold. This would provide a direct route to substituted derivatives without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Under specific catalytic conditions, the strained ring could undergo novel ring-opening or rearrangement reactions, yielding entirely new molecular skeletons that would be difficult to access through conventional means.

Advanced Spectroscopic and Structural Characterization of Transient Intermediates

A significant challenge in studying the reactions of this compound is the fleeting nature of its reaction intermediates. Its high reactivity means that intermediates are often short-lived and present in low concentrations, making them difficult to detect and characterize using standard techniques. lookchem.com Overcoming this challenge is crucial for a deep mechanistic understanding, which in turn enables the rational design of new reactions and catalysts.

Future research will increasingly rely on advanced spectroscopic methods:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing direct evidence for the formation and consumption of intermediates without the need for isolation. chemicalbook.com

Matrix Isolation Spectroscopy: By trapping reaction mixtures in an inert gas matrix at cryogenic temperatures, highly reactive species can be stabilized and studied using IR and Raman spectroscopy. This technique could be invaluable for characterizing the primary products of photochemical or thermal reactions of this compound.

Time-Resolved Spectroscopy: Ultrafast spectroscopic techniques (e.g., pump-probe spectroscopy) can provide information on the dynamics of chemical reactions on the femtosecond to microsecond timescale, allowing for the direct observation of transition states and short-lived intermediates.

The table below summarizes some spectroscopic data for the parent compound, which serves as a baseline for studying its reaction intermediates.

| Spectroscopic Data for this compound | |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.76 (1H, br s), 5.59 (1H d, J = 2.2 Hz), 4.89 (2H, t J=2.9 Hz), 4.71 (1H, t, J=2.9 Hz), 4.56 (1H, m) doi.org |

| ¹³C NMR (75 MHz, CDCl₃) | δ 155.0, 149.2, 106.7, 95.0, 73.6 doi.org |

| IR (neat) | 3089, 2931, 2868, 1628, 1578, 1450 cm⁻¹ doi.org |

Synergistic Integration of Computational Chemistry and Experimental Design for Reaction Discovery

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery of new chemical reactions. In the context of this compound, computational chemistry can provide profound insights that guide experimental efforts, saving time and resources.

Future research will benefit from this integrated approach in several ways:

Predicting Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound, predicting its reactivity towards various reagents. For example, calculations can identify the most likely sites for nucleophilic or electrophilic attack and predict the feasibility of different cycloaddition pathways. doi.org

Elucidating Reaction Mechanisms: Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates. This information is critical for understanding why a particular catalyst or set of reaction conditions leads to a specific outcome and can suggest modifications to improve yield or selectivity.